Cas no 259209-25-1 ((2-Hydroxy-4-methylphenyl)boronic acid)

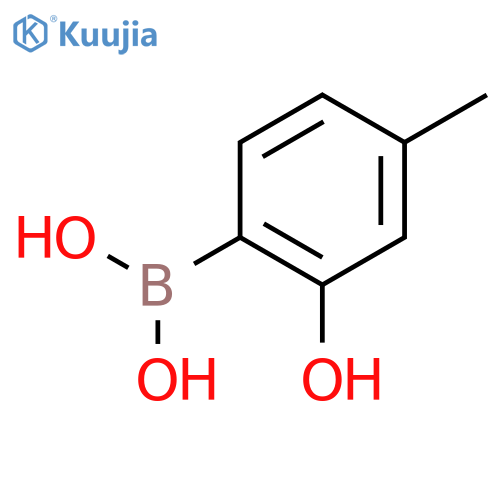

259209-25-1 structure

商品名:(2-Hydroxy-4-methylphenyl)boronic acid

CAS番号:259209-25-1

MF:C7H9BO3

メガワット:151.955562353134

MDL:MFCD18397304

CID:1029678

PubChem ID:18616914

(2-Hydroxy-4-methylphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (2-Hydroxy-4-methylphenyl)boronic acid

- 2-Hydroxy-4-methylphenyl boronic acid

- MFCD18397304

- A877436

- CS-0049769

- EN300-3212086

- AKOS016842649

- DTXSID50595153

- 2-Hydroxy-4-methylphenylboronic acid

- AS-34157

- 259209-25-1

- PB11677

- SCHEMBL1684521

- boronic acid, (2-hydroxy-4-methylphenyl)- (9ci)

- (2-Hydroxy-4-methylphenyl)boronicacid

-

- MDL: MFCD18397304

- インチ: InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9-11H,1H3

- InChIKey: JHCQENHEMNQVSO-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C=C1)B(O)O)O

計算された属性

- せいみつぶんしりょう: 152.06400

- どういたいしつりょう: 152.0644743g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.7Ų

じっけんとくせい

- PSA: 60.69000

- LogP: -0.61960

(2-Hydroxy-4-methylphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB453917-500mg |

(2-Hydroxy-4-methylphenyl)boronic acid, 95%; . |

259209-25-1 | 95% | 500mg |

€528.60 | 2023-09-03 | |

| Key Organics Ltd | AS-34157-1G |

(2-hydroxy-4-methylphenyl)boronic acid |

259209-25-1 | >95% | 1g |

£1627.00 | 2025-02-08 | |

| Alichem | A242000217-500mg |

2-Hydroxy-4-methylphenylboronic acid |

259209-25-1 | 98% | 500mg |

$1058.40 | 2023-09-02 | |

| TRC | H972538-50mg |

2-Hydroxy-4-methylphenylboronic acid |

259209-25-1 | 50mg |

$471.00 | 2023-05-18 | ||

| Chemenu | CM107645-250mg |

(2-Hydroxy-4-methylphenyl)boronic acid |

259209-25-1 | 95%+ | 250mg |

$332 | 2024-07-28 | |

| Matrix Scientific | 115780-500mg |

(2-Hydroxy-4-methylphenyl)boronic acid, 97% |

259209-25-1 | 97% | 500mg |

$1412.00 | 2023-09-10 | |

| eNovation Chemicals LLC | D497039-5G |

(2-hydroxy-4-methylphenyl)boronic acid |

259209-25-1 | 97% | 5g |

$1410 | 2024-05-23 | |

| Ambeed | A452742-100mg |

(2-Hydroxy-4-methylphenyl)boronic acid |

259209-25-1 | 98% | 100mg |

$132.0 | 2025-02-26 | |

| Advanced ChemBlocks | G-5911-5G |

(2-Hydroxy-4-methylphenyl)-boronic acid |

259209-25-1 | 97% | 5G |

$1,750 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB118387-250MG |

(2-hydroxy-4-methylphenyl)boronic acid |

259209-25-1 | 97% | 250MG |

¥ 1,716.00 | 2023-03-09 |

(2-Hydroxy-4-methylphenyl)boronic acid 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

259209-25-1 ((2-Hydroxy-4-methylphenyl)boronic acid) 関連製品

- 259209-21-7(2-Hydroxy-5-methylphenylboronic acid)

- 1256345-79-5(3-Hydroxy-5-methylphenylboronic acid)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:259209-25-1)(2-Hydroxy-4-methylphenyl)boronic acid

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):200.0/320.0/1118.0